REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[CH3:7][C:8]([CH3:10])=[O:9].[CH2:11]([OH:13])[CH3:12].[CH3:14][OH:15].[CH:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(Cl)(Cl)Cl.O.CCCCCC.C(Cl)(Cl)(Cl)Cl>[CH:16]1[CH:21]=[C:12]2[C:11]([C:1]([OH:3])([OH:4])[C:2](=[O:9])[C:19]2=[CH:18][CH:17]=1)=[O:13].[CH:6]1[C:5]2[C:14](=[O:15])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:12][C:11]=2[CH:10]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[CH3:7][C:8]([CH3:10])=[O:9].[CH2:11]([OH:13])[CH3:12].[CH3:14][OH:15].[CH:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(Cl)(Cl)Cl.O.CCCCCC.C(Cl)(Cl)(Cl)Cl>[CH:16]1[CH:21]=[C:12]2[C:11]([C:1]([OH:3])([OH:4])[C:2](=[O:9])[C:19]2=[CH:18][CH:17]=1)=[O:13].[CH:6]1[C:5]2[C:14](=[O:15])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:12][C:11]=2[CH:10]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |